13,14-Picenedione

Description

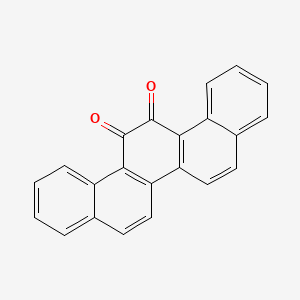

Structure

2D Structure

3D Structure

Properties

CAS No. |

24743-18-8 |

|---|---|

Molecular Formula |

C22H12O2 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

picene-13,14-dione |

InChI |

InChI=1S/C22H12O2/c23-21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)22(21)24/h1-12H |

InChI Key |

ASVNSCAISPNPGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=C3C=CC5=CC=CC=C54 |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for 13,14 Picenedione and Its Analogues

Methodologies for the Chemical Synthesis of Picenedione Precursors and Related Core Structures

The construction of the foundational picene (B1221364) skeleton is the initial critical step toward 13,14-picenedione. Various methods have been developed to synthesize the picene core, ranging from classical approaches to modern catalytic systems.

Historically, picene was prepared by the action of anhydrous aluminum chloride on a mixture of naphthalene (B1677914) and 1,2-dibromoethane, or by the distillation of α-dinaphthostilbene. wikipedia.org More contemporary and versatile methods focus on palladium-catalyzed cross-coupling and cyclization reactions. A notable example involves the sequential Suzuki-Miyaura coupling and a Pd-catalyzed intramolecular double cyclization. This method starts with polyhalobenzenes which are coupled with (Z)-arylethenylboronates to form precursors that then undergo a double cyclization to yield the picene framework. sci-hub.se This approach is advantageous as it allows for the synthesis of various substituted picene derivatives by using appropriately functionalized starting materials. sci-hub.se

Another effective strategy for constructing the picene skeleton is through photochemical cyclization. For instance, picene derivatives with imide moieties have been synthesized in a four-step process where the key step is the photochemical cyclization of dinaphthylethenes. This method provides a facile route to specific picene derivatives and highlights the utility of photochemical reactions in the synthesis of complex polycyclic aromatic hydrocarbons.

These methodologies provide robust platforms for accessing the picene core structure, which is the essential precursor for the synthesis of this compound. The choice of method can be tailored to introduce specific substituents on the picene framework, which can influence the electronic properties and subsequent reactivity of the molecule.

Targeted Synthetic Routes for this compound Itself

While a definitive, modern synthetic route exclusively targeting this compound is not extensively documented in recent literature, historical chemical literature points towards the oxidation of picene as a direct method to obtain a "picene-quinone." Specifically, the oxidation of picene using chromic acid in a glacial acetic acid solution is reported to yield picene-quinone, which can be further oxidized to picene-quinone carboxylic acid and eventually phthalic acid. wikipedia.org It is plausible that the initially formed picene-quinone is indeed this compound, given the reactivity of the central aromatic ring of the picene structure.

A proposed targeted synthesis of this compound would, therefore, involve the initial synthesis of the picene core, followed by a selective oxidation step.

Proposed Synthetic Scheme for this compound:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Picene Synthesis | Pd-catalyzed intramolecular double cyclization of 2,3-bis[(1Z)-2-phenylethenyl]-1,4-dichlorobenzenes. sci-hub.se | Picene |

| 2 | Oxidation | Chromic acid in glacial acetic acid. wikipedia.org | This compound |

This two-step approach, beginning with a modern method for picene synthesis followed by a classical oxidation reaction, represents a direct and plausible route to this compound. The optimization of the oxidation step would be crucial to ensure selectivity and prevent over-oxidation to the corresponding carboxylic acid.

Strategies for the Preparation of Substituted and Extended Picenedione Derivatives

The preparation of substituted and extended picenedione derivatives allows for the fine-tuning of their electronic and physical properties. Strategies for their synthesis can be broadly categorized into two approaches: functionalization of a pre-existing picene or picenedione core, or the use of substituted precursors in the initial synthesis of the picene framework.

The palladium-catalyzed synthesis of the picene core is particularly amenable to the introduction of substituents. sci-hub.se By starting with substituted (Z)-arylethenylboronates, a variety of functional groups can be incorporated into the final picene structure. sci-hub.se Subsequent oxidation would then yield the corresponding substituted this compound.

Direct functionalization of the picene core can also be achieved through C-H activation reactions. While specific examples on picene are limited, methodologies developed for other polycyclic aromatic hydrocarbons, such as pyrenes, can be considered. mdpi.com Transition metal-catalyzed C-H activation allows for the site-selective introduction of functional groups, which could be applied to a picene substrate before the oxidation step to the dione (B5365651). mdpi.com

For the creation of extended picenedione derivatives, where additional aromatic rings are fused to the picene core, a versatile π-extension reaction based on a three-component cross-coupling of aryl halides, 2-haloarylcarboxylic acids, and norbornadiene could be employed to build more complex polycyclic systems prior to the introduction of the dione functionality.

Regioselectivity and Stereoselectivity Considerations in Picenedione Synthesis

Regioselectivity is a critical consideration in the synthesis of picenedione derivatives, particularly when introducing the dione functionality and other substituents. The positions of the carbonyl groups in this compound are on the central ring of the picene structure. Achieving this specific regiochemistry of oxidation is key. The use of specific oxidizing agents and reaction conditions can influence the site of oxidation on the polycyclic aromatic framework.

In the synthesis of substituted picenediones, the regioselectivity of the substitution reactions is paramount. For instance, in the palladium-catalyzed synthesis of substituted picenes, the final positions of the substituents are determined by the initial substitution pattern on the precursor molecules. sci-hub.se

Stereoselectivity becomes a factor when the picenedione derivatives contain chiral centers. While this compound itself is achiral, the introduction of certain substituents or the synthesis of non-planar extended derivatives could result in stereoisomers. In such cases, stereoselective synthetic methods would be necessary to control the spatial arrangement of atoms. Although specific examples for picene derivatives are not abundant, general principles of stereoselective synthesis, such as the use of chiral catalysts or auxiliaries, would apply. nih.gov The bowl-shaped curvature of some polycyclic aromatic compounds can lead to stereoselective functionalization, and similar principles could be explored for non-planar picene derivatives.

The electrochemical oxidation of polycyclic aromatic phenols has been shown to be a regioselective method for the synthesis of polycyclic aromatic quinones. nih.gov The position of the initial hydroxyl group on the aromatic hydrocarbon directs the formation of either p-quinones or o-quinones. nih.gov This methodology could potentially be adapted for the regioselective synthesis of this compound from a corresponding dihydroxypicene precursor.

Electronic Structure and Spectroscopic Characteristics of 13,14 Picenedione

Theoretical Predictions of Electronic Transitions and Absorption Spectra

The absorption of ultraviolet and visible light by a molecule induces the transition of an electron from an occupied molecular orbital to an unoccupied one of higher energy. msu.edulibretexts.org In molecules with conjugated π-systems, such as 13,14-picenedione, the most significant electronic transitions are typically π → π* and n → π* transitions. msu.edu The energy required for these transitions, and thus the wavelength of light absorbed, is dictated by the energy gap between the orbitals involved. libretexts.org

Computational chemistry provides powerful tools for predicting these electronic properties. Time-dependent density functional theory (TD-DFT) is a common method used to forecast the electronic absorption spectra of molecules. comporgchem.com Theoretical studies utilizing TD-DFT calculations have been employed to predict the spectroscopic behavior of this compound. These computations forecast a maximum absorption wavelength (λmax) of 412 nm for the molecule. comporgchem.com This absorption in the violet-blue region of the visible spectrum suggests that the compound would appear yellow to the human eye. comporgchem.com

Table 1: Predicted Spectroscopic Data for this compound

| Property | Predicted Value | Method |

| Maximum Absorption (λmax) | 412 nm | TD-DFT |

| Predicted Appearance | Yellow | - |

| Fluorescence | None | - |

Source: comporgchem.com

Fluorescence and Non-Radiative Decay Pathways

Following the absorption of a photon and excitation to a higher electronic state, a molecule can return to its ground state through several pathways. libretexts.org These de-excitation processes can be either radiative, involving the emission of a photon, or non-radiative, where energy is dissipated as heat. whiterose.ac.uk Fluorescence is a radiative decay process where a molecule in the first excited singlet state (S₁) emits a photon to return to the ground singlet state (S₀). libretexts.org

However, fluorescence is not a universal property of molecules. It must compete with various non-radiative decay pathways. libretexts.orgnih.gov These non-radiative routes include processes like internal conversion (transition between states of the same spin multiplicity) and intersystem crossing (transition between states of different spin multiplicity), as well as vibrational relaxation. whiterose.ac.ukedinst.comfiveable.me Theoretical investigations into the properties of this compound predict that it should exhibit no fluorescence. comporgchem.com This suggests that for this compound, non-radiative decay pathways are the overwhelmingly dominant mechanisms for de-excitation, efficiently quenching any potential light emission. comporgchem.com

Investigations into the Aromaticity and Antiaromaticity of the Picenedione Core

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules with a specific number of π-electrons (4n+2, according to Hückel's rule). masterorganicchemistry.comyoutube.com Conversely, antiaromaticity describes the significant destabilization of similar molecules that possess 4n π-electrons. masterorganicchemistry.comdiva-portal.org These concepts are critical for understanding the structure, stability, and reactivity of cyclic conjugated systems. The picenedione core provides a framework for investigating how these principles manifest in a complex polycyclic structure.

A widely used computational method to quantify the aromaticity of a ring system is the calculation of Nucleus-Independent Chemical Shifts (NICS). ontosight.aimdpi.com NICS is defined as the negative of the magnetic shielding computed at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above it (NICS(1)). researchgate.netkiku.dk A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. researchgate.netkiku.dk Conversely, a positive NICS value signifies a paratropic ring current, which is characteristic of antiaromaticity. researchgate.netkiku.dk

For this compound, computational analyses have been performed to assess the aromatic character of its constituent rings. The NICS(0) value calculated for the central ring of the molecule is particularly revealing.

Table 2: NICS(0) Value for the Central Ring of this compound

| Molecular Ring | NICS(0) Value (ppm) | Implied Character |

| Central Ring | +13.2 | Antiaromatic |

Source: comporgchem.com

The calculated NICS(0) value for the central ring is +13.2 ppm. comporgchem.com This strong positive value provides clear quantitative evidence for significant antiaromatic character in the central five-membered dione (B5365651) ring. comporgchem.com

A molecule will often distort its geometry to avoid the destabilizing effects of antiaromaticity. masterorganicchemistry.com For a system to be fully antiaromatic, it must be planar, allowing for the continuous overlap of p-orbitals. masterorganicchemistry.com Therefore, a common escape route from antiaromaticity is for the molecule to adopt a non-planar conformation.

In the case of this compound, there is a direct correlation between its molecular geometry and the antiaromatic nature of its central ring. comporgchem.com Quantum chemical optimizations of its structure show that the molecule is not perfectly planar. comporgchem.com Specifically, the geometry of this compound is characterized by a significant twist in the dione portion of the central ring. comporgchem.com

Table 3: Key Geometric Parameter for this compound

| Parameter | Predicted Value (°) | Method |

| O-C-C-O Dihedral Angle | 34.9 | B3PW91/6-311+G(2d) |

Source: comporgchem.com

This twisting is quantified by the O-C-C-O dihedral angle, which is calculated to be 34.9°. comporgchem.com This deviation from planarity serves to reduce the unfavorable energetic consequences of the central ring's antiaromatic character. This structural distortion is a direct physical manifestation of the electronic destabilization predicted by its positive NICS value. comporgchem.com

Computational Chemistry Investigations of 13,14 Picenedione and Its Redox Forms

Quantum Chemical Methodologies for Geometry Optimization and Electronic Structure Calculations

The foundation of computational investigation lies in the selection of appropriate quantum chemical methods to model the system of interest accurately. utwente.nlnih.gov The optimization of molecular structures and the calculation of their electronic properties are fundamental steps in understanding their behavior. utwente.nlwayne.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. In the study of 13,14-picenedione and its reduced diol form, researchers employed the B3PW91 hybrid functional in conjunction with the 6-311+G(2d) basis set to perform geometry optimizations. compchemhighlights.orgcomporgchem.comcompchemhighlights.org This specific combination is chosen to provide a reliable description of the electronic structure and geometry of such organic molecules. compchemhighlights.orgcomporgchem.com The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. nih.govwayne.edu The choice of basis set is critical, as it dictates the flexibility the calculation has to describe the distribution of electrons around the atoms. mdpi.com

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. rsc.orgchemrxiv.orgscirp.org This approach allows for the calculation of electronic excitation energies, which correspond to the absorption of light. rsc.orgchemrxiv.org For this compound, TD-DFT computations were used to predict its absorption spectrum and fluorescence characteristics, as well as those of its reduced diol form. compchemhighlights.orgcomporgchem.comcompchemhighlights.org Such calculations can predict the color of a compound and whether it is likely to fluoresce. compchemhighlights.orgcomporgchem.com Specifically, TD-DFT calculations predicted that this compound would be yellow with a maximum absorption at 412 nm and exhibit no fluorescence. compchemhighlights.orgcompchemhighlights.org In contrast, its reduced diol form was predicted to be colorless, with a maximum absorption at 378 nm, and to fluoresce with a blue color at 464 nm. compchemhighlights.orgcompchemhighlights.org

Table 1: Predicted Optical Properties of this compound and its Diol Form

Conformational Analysis and Dihedral Angle Characterization (e.g., O-C-C-O dihedral angle)

The three-dimensional structure of a molecule is crucial to its properties. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. soton.ac.uknih.gov A key structural feature of this compound is the dihedral angle between the two carbonyl groups, defined by the O-C-C-O atoms. compchemhighlights.orgcomporgchem.com

Computational geometry optimization revealed that this compound possesses a significantly twisted structure. compchemhighlights.orgcomporgchem.comcompchemhighlights.org The calculated O-C-C-O dihedral angle was found to be 34.9°. compchemhighlights.orgcomporgchem.comcompchemhighlights.org This twisting is in stark contrast to its reduced diol form, which is nearly planar with a calculated O-C-C-O dihedral angle of just 0.7°. compchemhighlights.orgcomporgchem.comcompchemhighlights.org Experimental validation from X-ray crystallography confirmed the twisted nature of this compound, showing a solid-state dihedral angle of 28.87°. compchemhighlights.orgcomporgchem.comcompchemhighlights.org

Table 2: O-C-C-O Dihedral Angles of this compound and its Diol Form

Elucidation of Singlet-Triplet Gaps and Spin States in Related Systems

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet gap (ΔE_ST), is a critical parameter in photochemistry. frontiersin.orgnih.gov It influences processes like intersystem crossing and fluorescence. frontiersin.org According to Hund's rule, the triplet state is typically lower in energy than the corresponding singlet state, resulting in a positive ΔE_ST. frontiersin.org However, designing molecules with specific singlet-triplet gaps is crucial for applications in materials science. nih.gov In some related picene (B1221364) derivatives, the singlet-triplet energy gap has been a subject of study. scispace.comresearchgate.net The rational design of organic chromophores often involves tuning the ΔE_ST by modifying the molecular structure to control the overlap between frontier molecular orbitals and the delocalization of the excitation. nih.gov While specific singlet-triplet gap values for this compound were not detailed in the provided context, the study of such properties in related picene and polycyclic aromatic systems is an active area of computational research. scispace.comresearchgate.net

Computational Modeling of Redox Processes and Energetics

Computational methods are invaluable for modeling redox reactions, providing insight into the associated energetic and structural changes. The reduction of this compound to its corresponding diol is a prime example of a computationally modeled redox process. compchemhighlights.orgcomporgchem.com This transformation involves the addition of two hydrogen atoms to the carbonyl oxygens.

The computational analysis revealed that the redox state of the molecule is intimately linked to the aromaticity of its central ring. compchemhighlights.orgcomporgchem.comcompchemhighlights.org The twisted, oxidized form (this compound) exhibits significant anti-aromatic character in its central ring, as indicated by a calculated Nucleus-Independent Chemical Shift (NICS(0)) value of +13.2 ppm. compchemhighlights.orgcomporgchem.comcompchemhighlights.org Upon reduction to the planar diol form, the central ring gains aromatic character, reflected in a NICS(0) value of -10.0 ppm. compchemhighlights.orgcomporgchem.comcompchemhighlights.org This change in aromaticity is a key energetic factor driving the redox properties of the system. compchemhighlights.orgcomporgchem.com

Table 3: Calculated Aromaticity (NICS(0) values) for the Central Ring

Reactivity and Mechanistic Studies of 13,14 Picenedione

Reversible Redox Switching Mechanisms Involving Hydrogen and Oxygen Gas

Materials capable of reversible redox switching are valuable for applications in spintronic technologies, where the ability to alter magnetic and electrical properties is key. rsc.org While direct studies on 13,14-picenedione's interaction with hydrogen and oxygen gas are not extensively detailed in the provided results, the principles of reversible redox switching in related quinone-containing frameworks offer valuable insights. rsc.org

The reduction of a dione (B5365651) to a diol is a fundamental transformation in organic chemistry. In the context of this compound, this would involve the conversion of the two ketone functionalities into hydroxyl groups, forming a dihydroxypicene. This process is a reduction, where the carbon atoms of the carbonyl groups gain electrons. While specific reducing agents for this compound are not mentioned, this transformation is typically achieved using various reducing agents, such as metal hydrides or through catalytic hydrogenation. The resulting dihydroxypicene would be a hydroquinone-type derivative within the larger picene (B1221364) aromatic system.

The oxidation of dihydroxypicene derivatives back to this compound would complete the reversible redox cycle. This oxidation process involves the removal of electrons from the hydroxyl groups, reforming the carbonyl functionalities. Common oxidizing agents or electrochemical methods can facilitate this transformation. The ability to cycle between the oxidized (dione) and reduced (diol) forms is a hallmark of quinone and hydroquinone (B1673460) systems.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding reaction mechanisms. wikipedia.orgnih.gov Reaction intermediates are transient molecular entities that are formed from reactants and subsequently react to form products. wikipedia.orgyoutube.com Their identification, often accomplished through techniques like spectroscopy and trapping experiments, provides critical insights into the reaction pathway. nih.govbeilstein-journals.org Transition states represent the highest energy point along a reaction coordinate and are crucial for determining reaction kinetics. youtube.com While specific intermediates and transition states for reactions involving this compound are not detailed in the provided search results, general principles of organic reaction mechanisms can be applied. For instance, in redox reactions, radical ions or semiquinone intermediates might be involved. Computational chemistry can be a powerful tool to model these transient species and elucidate their structures and energies. youtube.comreddit.com

Photochemical and Thermal Reactivity of this compound Systems

The photochemical and thermal reactivity of diones can be diverse. Photochemical excitation, often by UV light, can promote an electron to a higher energy orbital, leading to the formation of an excited state. This excited molecule can then undergo various reactions, such as hydrogen atom abstraction or cycloadditions. acs.org Thermal reactions, on the other hand, are initiated by heat, which provides the necessary activation energy for a reaction to occur. utexas.edu For this compound, its extended aromatic system suggests that it may absorb light in the UV-visible region, potentially leading to interesting photochemistry. Thermal reactions could involve rearrangements or decompositions, depending on the conditions.

Homolytic Cleavage and Radical Chemistry in Picenedione-Related Frameworks

Homolytic cleavage is the process where a covalent bond breaks, and each fragment retains one of the bonding electrons, leading to the formation of radicals. maricopa.eduwikipedia.org Radicals are highly reactive species with an unpaired electron and are key intermediates in many chemical reactions. curlyarrows.comyoutube.comyoutube.com This process can be initiated by heat or light. utexas.educurlyarrows.com

Advanced Characterization Techniques for 13,14 Picenedione System Analysis

X-ray Crystallography for Solid-State Structural Elucidation of Picenedione and Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By diffracting X-rays off a single crystal, researchers can generate a detailed electron density map, from which the molecular structure, bond lengths, bond angles, and torsional angles can be accurately determined. semanticscholar.org This information is critical for understanding the planarity of the aromatic system, the conformation of substituent groups, and the nature of intermolecular interactions in the solid state.

For molecules like 13,14-picenedione and its derivatives, understanding the crystal packing is crucial. Intermolecular forces, such as π-π stacking and hydrogen bonding, govern how molecules arrange themselves in a crystal lattice, which in turn dictates the bulk material's electronic and physical properties, including charge mobility in organic semiconductors. nih.gov The symmetry of the crystal is described by one of 230 space groups, and the dimensions of the repeating unit are given by the unit cell parameters. opengeology.org

Table 1: Representative Crystallographic Data for an Aromatic Compound. This table illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. Data is hypothetical for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₂₂H₁₂O₂ |

| Formula Weight | 308.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 6.10 |

| c (Å) | 13.20 |

| β (°) | 98.5 |

| Volume (ų) | 672.5 |

| Z (molecules/cell) | 2 |

| Key Interactions | π-π stacking distance: 3.4 Å |

Advanced Spectroscopic Methods for Electronic and Vibrational Analysis (e.g., UV-Vis, Fluorescence, EPR)

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule, providing information about its electronic and vibrational energy levels.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states, typically π→π* and n→π* transitions for conjugated systems like this compound. msu.edu The wavelength of maximum absorption (λ_max_) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of the π-conjugated system is a primary determinant of the λ_max_, with larger conjugated systems generally absorbing at longer wavelengths (a bathochromic shift). libretexts.org

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. myscope.training The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield provides a measure of the efficiency of the emission process.

Studies on picene (B1221364) and its derivatives show characteristic absorption and fluorescence spectra. The parent picene exhibits absorption maxima around 329 nm and 376 nm, with a fluorescence maximum at 378 nm. rsc.org Picene derivatives incorporating imide moieties (Cₙ-PicDIs) show a red-shift in their spectra, with absorption maxima at 358 nm and 408 nm, and a fluorescence maximum at 415 nm, demonstrating how functionalization can be used to tune the optoelectronic properties. rsc.org

Table 2: Photophysical Data for Picene and a Picene Derivative. Data obtained from measurements in CHCl₃ solution. rsc.org

| Compound | Absorption λ_max (nm) | Fluorescence λ_max_ (nm) |

| Picene | 329, 376 | 378 |

| Cₙ-PicDI | 358, 408 | 415 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to study species with one or more unpaired electrons, such as organic radicals. bruker.combruker.com For a diamagnetic molecule like this compound, EPR is used to characterize its paramagnetic radical ions (radical anion or radical cation), which can be generated through chemical or electrochemical reduction or oxidation. researchgate.net

The EPR spectrum provides two key pieces of information. The g-factor gives insight into the electronic environment of the unpaired electron. bibliotekanauki.pl More importantly, the hyperfine coupling constants (hfc's) arise from the interaction of the electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C). These constants are directly proportional to the spin density at each nucleus, allowing for a detailed mapping of the unpaired electron's distribution across the molecule's framework. osti.gov This information is invaluable for validating theoretical calculations and understanding the electronic structure of the radical species. osti.gov

Table 3: Illustrative EPR Data for an Aromatic Radical Anion. This table shows typical parameters obtained from an EPR spectrum.

| Parameter | Description | Representative Value |

| g-factor | Characterizes the electronic environment | 2.0028 |

| a(H1) (Gauss) | Hyperfine coupling to proton at position 1 | 3.5 G |

| a(H2) (Gauss) | Hyperfine coupling to proton at position 2 | 1.2 G |

Electrochemical Methods for Redox Potential Determination and Redox Cycle Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules. wikipedia.org CV measures the current response of a system to a linearly cycled potential sweep. This technique can be used to determine the reduction and oxidation potentials of a compound, which correspond to the energies required to add or remove electrons, respectively. These potentials are directly related to the molecule's HOMO and LUMO energy levels. nih.govnih.gov

For this compound, a typical CV experiment would reveal its reduction potentials, corresponding to the sequential formation of the radical anion (1) and the dianion (2):

Picenedione + e⁻ ⇌ [Picenedione]•⁻ (Radical anion)

[Picenedione]•⁻ + e⁻ ⇌ [Picenedione]²⁻ (Dianion)

The voltammogram provides the cathodic (reduction) and anodic (oxidation) peak potentials (E_pc_ and E_pa_). The average of these potentials (E₁/₂) gives the formal redox potential. palmsens.com The separation between the anodic and cathodic peaks (ΔE_p_) provides information about the kinetics of the electron transfer. The reversibility of the peaks indicates the chemical stability of the generated radical ions, a crucial factor for applications in rechargeable batteries or organic electronic devices. wikipedia.org

Table 4: Representative Electrochemical Data from Cyclic Voltammetry. This table illustrates the data obtained for a compound with two reversible one-electron reduction processes. Potentials are vs. a standard reference electrode (e.g., Ag/AgCl).

| Redox Process | E_pc (V) | E_pa_ (V) | ΔE_p_ (mV) | E₁/₂ (V) |

| First Reduction | -0.85 | -0.79 | 60 | -0.82 |

| Second Reduction | -1.25 | -1.19 | 60 | -1.22 |

Applications of 13,14 Picenedione and Its Derivatives in Advanced Materials Science

Utilization in Organic Electronic Devices (OLEDs and OFETs)

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), represent a paradigm shift from traditional silicon-based electronics, offering advantages like flexibility, low cost, and large-area fabrication. nih.govfrontiersin.org The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials used. sigmaaldrich.com While direct, extensive research on 13,14-picenedione in these specific applications is nascent, the broader class of PAH ortho-quinones serves as a promising indicator of its potential. For instance, the synthesis of pyrene-4,5-dione, another PAH ortho-quinone, has been identified as a crucial step in creating starting materials for organic semiconductors applicable in OLEDs and OFETs. arizona.edu Similarly, sulfur-containing PAHs have been developed for use in OFETs and OLEDs, demonstrating the versatility of this class of compounds. juniperpublishers.com

The parent molecule, picene (B1221364), has been successfully used to fabricate OFETs. researchgate.net In studies on picene-based transistors, devices fabricated by thermally evaporating picene onto treated substrates showed notable performance, with mobility increasing significantly upon exposure to oxygen, highlighting its potential for sensor applications. researchgate.net This suggests that its derivatives, like this compound, could also exhibit interesting semiconductor properties.

One of the most promising applications for this compound is in molecular electronics, specifically as a redox switch. beilstein-journals.orgacs.org A molecular switch is a molecule that can be reversibly shifted between two or more stable states, resulting in a change in properties such as color, conductivity, or fluorescence. beilstein-journals.org Redox-active molecules are ideal candidates for these switches, as their different oxidation states possess distinct electronic characteristics. acs.org

Research has demonstrated the unique redox switching capabilities of orthoquinone-containing pentacyclic aromatic compounds, a class to which this compound belongs. These molecules can undergo reversible redox switching with molecular hydrogen and oxygen when catalyzed by palladium nanoparticles. This functionality is a foundational principle for creating molecular switches that can be controlled by chemical stimuli. The ability to toggle between different electronic states is crucial for applications in molecular memory and logic gates. nankai.edu.cn The process often involves a significant change in the molecule's frontier orbital energy levels, which directly impacts its charge transport characteristics.

| Feature | Description | Relevance to this compound |

|---|---|---|

| Switching Mechanism | Reversible change between two or more stable states induced by external stimuli (e.g., chemical, electrochemical). | The ortho-quinone moiety allows for reversible reduction to a catechol or semiquinone form. |

| Controlling Stimulus | Voltage, light, chemical reagents (e.g., H₂/O₂ with a catalyst). | Demonstrated switching with H₂/O₂ for related ortho-quinones. |

| Property Change | Conductivity, optical absorption (color), fluorescence. | Change in oxidation state alters the π-conjugated system, affecting electronic and optical properties. |

| Potential Application | Molecular memory, logic gates, responsive materials. | Its bistable nature makes it a candidate for non-volatile memory elements. |

The efficiency of organic electronic devices is fundamentally governed by charge transport (the movement of electrons and holes) and exciton (B1674681) dynamics (the behavior of bound electron-hole pairs). sigmaaldrich.com In organic semiconductors, charge transport typically occurs via a "hopping" mechanism between adjacent molecules, a process highly dependent on molecular packing and intermolecular electronic coupling. sigmaaldrich.com While specific experimental data on charge transport in this compound is not widely available, studies on related PAH derivatives provide valuable insights. For example, a new synthetic method using an ortho-quinone-mediated cycloaromatization strategy has been used to create acceptors that exhibit high electron mobility (over 1.1 cm² V⁻¹ s⁻¹) in OFETs, demonstrating the charge-carrying potential of this molecular motif. nankai.edu.cn

Exciton dynamics are particularly relevant for OLEDs and organic photovoltaics. When an organic material absorbs light, it creates an exciton, which must then either dissociate into free charges (in a solar cell) or recombine to emit light (in an OLED). researchgate.net Research on pentacene-doped picene thin films has shown that an efficient energy transfer occurs from the picene host to the pentacene (B32325) guest. researchgate.net This finding is crucial as it demonstrates that the picene molecular framework can effectively facilitate the movement of energy, a key process in exciton dynamics. This suggests that picenedione-based systems could be engineered to control and direct energy flow in optoelectronic devices.

Potential in Organic Photovoltaic Systems

Organic photovoltaic (OPV) cells offer a lightweight, flexible, and potentially low-cost alternative to conventional silicon-based solar cells. sigmaaldrich.cnoaepublish.com The active layer of an OPV typically consists of a blend of electron-donating and electron-accepting materials. oaepublish.com The search for new materials, particularly stable and efficient non-fullerene acceptors, is a major driver of OPV research. researchgate.net

Derivatives of diones and quinones are actively being explored for this purpose. For instance, small molecules featuring indan-1,3-dione end-capping units have been used to create solution-processed bulk-heterojunction solar cells with impressive performance, including high fill factors attributed to the self-assembly properties imparted by the dione (B5365651) moiety. sigmaaldrich.cn Furthermore, a novel synthetic approach employing an ortho-quinone-mediated strategy has yielded high-performance electron acceptors for OPVs, achieving power conversion efficiencies (PCEs) of up to 19.6% in binary devices without additives. nankai.edu.cn While these studies did not use this compound itself, they establish a strong precedent for the utility of the ortho-quinone functional group within a polycyclic aromatic framework for creating high-performance OPV materials. The tunable electronic properties and potential for ordered packing make this compound and its derivatives interesting candidates for future exploration as acceptor or ternary components in OPV devices. nih.gov

| Derivative Class | Role in Device | Reported Power Conversion Efficiency (PCE) | Key Feature |

|---|---|---|---|

| Indan-1,3-dione End-Capped Molecule | Small Molecule Donor | ~4-6% | Directs self-assembly, leading to high fill factors (72%). sigmaaldrich.cn |

| Perylene Diimide (PDI) Derivative | Ternary Component | 17.38% | Wide bandgap and long exciton diffusion length. nih.gov |

| Ortho-Quinone-Mediated Acceptor (CD-1) | Non-Fullerene Acceptor | 19.6% | Compact 3D interpenetrating network structure for good charge transport. nankai.edu.cn |

Exploration in Sensor Technologies and Molecular Switches

The sensitivity of a material's electronic properties to its environment is the basis for chemical sensors. The redox-active nature of the ortho-quinone functionality in this compound makes it a compelling candidate for sensor technologies. nih.govnih.gov Quinone molecules are known to be involved in cellular signaling and can react with specific analytes, leading to a detectable change in their properties. nih.gov This principle can be harnessed to design molecular sensors.

A direct link to this application comes from studies on its parent molecule, picene. OFETs based on picene thin films demonstrated a significant increase in mobility and on/off current ratio when exposed to air, specifically oxygen. researchgate.net This response indicates that the electronic transport in the material is modulated by the presence of O₂, suggesting a potential application for picene-based devices as oxygen sensors. researchgate.net Given that this compound retains the core picene structure, it is plausible that it could be developed into a redox-based sensor. The quinone group could act as the active site, where interaction with an analyte triggers a redox reaction, thereby altering the conductivity of the material and producing a measurable signal.

Integration in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic components (like flexibility and tunable electronic levels) with those of inorganic materials (such as stability and structural rigidity) to create new materials with synergistic functionalities. mit.edu While there are no specific reports on the integration of this compound into such hybrids, the potential is evident.

Redox-active polycyclic aromatic hydrocarbons are being explored for a variety of hybrid material applications. mit.edu For example, boron-doped PAHs are being investigated for their unique electronic properties in hybrid systems. mit.edu The synthesis of hybrid materials can be achieved through various methods, including sol-gel processes or the self-assembly of pre-functionalized building blocks. The chemical structure of this compound, with its reactive carbonyl groups, offers potential anchor points for grafting onto inorganic surfaces (e.g., silica, metal oxides) or for coordination with metal ions, forming a class II hybrid material where the phases are chemically bonded. Such a hybrid could harness the redox-switching capability of the picenedione unit while benefiting from the robust framework of an inorganic scaffold, potentially leading to novel catalysts, battery materials, or electrochromic systems.

Future Research Directions and Concluding Perspectives

Unexplored Synthetic Pathways and Novel Derivatizations for Enhanced Functionality

The exploration of any new functional material begins with its synthesis. Currently, the documented synthesis of 13,14-picenedione is limited, with one report indicating its formation through the reduction of the corresponding aromatic hydroquinone (B1673460) (13,14-dihydroxypicene). nih.gov This suggests that the diol was first synthesized and subsequently oxidized. This opens the door to a variety of unexplored, potentially more efficient synthetic strategies.

Unexplored Synthetic Pathways:

Direct Oxidation of Picene (B1221364): A common method for synthesizing polycyclic aromatic quinones is the direct oxidation of the parent hydrocarbon. guidechem.com Investigating the selective oxidation of picene at the 13 and 14 positions using various oxidizing agents (e.g., CrO₃, ceric ammonium (B1175870) nitrate) could provide a more direct and scalable route to this compound.

Cyclization Reactions: Another avenue involves the construction of the picene skeleton with the dione (B5365651) functionality pre-installed. This could be achieved through intramolecular cyclization reactions, such as the benzoin (B196080) condensation, which has been successfully employed for other orthoquinone-containing aromatic compounds. nih.gov

Photochemical Methods: Photochemical cyclization of precursors like dinaphthylethenes has proven effective for creating the picene skeleton in other derivatives and could be adapted for this compound.

Novel Derivatizations:

The true potential of this compound lies in the ability to tune its properties through chemical modification. Derivatization of the picene backbone could lead to enhanced solubility, modified electronic properties, and new functionalities.

Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto the peripheral aromatic rings could significantly alter the redox potential and HOMO/LUMO energy levels of the molecule. mdpi.com This has been a successful strategy for tuning the properties of other quinones for applications in redox flow batteries and organic electronics. researchgate.netfrontiersin.org

Formation of Imides: The incorporation of imide moieties into the picene structure has been shown to produce n-channel organic semiconductors. researchgate.net A similar strategy could be applied to this compound to develop new materials for organic field-effect transistors (OFETs).

Supramolecular Functionalization: Attaching recognition motifs or self-assembling units to the this compound core could enable its incorporation into more complex supramolecular architectures, leading to materials with emergent properties. rsc.orgnobelprize.orgsupramolecularevans.com

A summary of potential synthetic and derivatization strategies is presented in Table 1.

| Strategy | Description | Potential Outcome |

| Direct Oxidation | Oxidation of picene using various reagents. | Scalable, direct synthesis. |

| Cyclization | Building the picene skeleton with the dione in place. | High-yield, controlled synthesis. |

| Ring Substitution | Adding functional groups to the aromatic backbone. | Tunable electronic properties. |

| Imide Formation | Incorporating imide functionalities. | Development of n-type semiconductors. |

| Supramolecular Derivatization | Attaching self-assembling units. | Creation of complex, functional materials. |

Advanced Theoretical Predictions and Experimental Validations of Electronic Behavior in Complex Environments

Computational chemistry provides a powerful lens through which to understand and predict the properties of molecules like this compound. Initial theoretical studies have already provided valuable insights.

Existing and Future Theoretical Predictions:

Conformational Analysis: Density Functional Theory (DFT) calculations have predicted a twisted structure for this compound, with an O-C-C-O dihedral angle of approximately 34.9°. This twisting is contrasted with the planar structure of its reduced diol form. frontiersin.org This structural change is significant as it influences the molecule's electronic properties and aromaticity.

Aromaticity and Redox Properties: Nucleus-Independent Chemical Shift (NICS) calculations suggest that the central ring of this compound has anti-aromatic character, which is relieved upon reduction to the aromatic diol. frontiersin.org This switch in aromaticity is a key driver for its redox behavior.

Modeling in Complex Environments: Future theoretical work should focus on understanding the behavior of this compound in more complex, realistic environments. This includes:

Solvent Effects: Using continuum solvent models or, for higher accuracy, explicit solvent simulations (QM/MM) to predict how the redox potential and electronic absorption spectra change in different solvents. researchgate.net

Host-Guest Interactions: Modeling the interaction of this compound with host molecules or surfaces to predict its behavior in supramolecular assemblies or on electrode surfaces.

Experimental Validations:

Theoretical predictions must be validated by experimental data. For this compound, key experimental validations would include:

Cyclic Voltammetry: To measure the redox potentials in various solvents and with different electrolytes, providing direct experimental evidence of its electronic tunability.

Spectroelectrochemistry: To correlate changes in the electronic absorption and emission spectra with the redox state of the molecule, confirming the predicted color and fluorescence switching. nih.gov

X-ray Crystallography: To experimentally determine the solid-state structure and confirm the predicted twisted conformation.

Table 2 summarizes some of the key theoretical data and proposed experimental validations.

| Parameter | Theoretical Prediction | Proposed Experimental Validation |

| Conformation | Twisted (O-C-C-O dihedral angle ~34.9°) | X-ray Crystallography |

| Aromaticity | Central ring is anti-aromatic | NMR Spectroscopy (NICS) |

| Redox Potential | Tunable via substitution | Cyclic Voltammetry |

| Optical Properties | Color and fluorescence changes upon redox | Spectroelectrochemistry |

Synergistic Approaches in Material Design for Tailored Optoelectronic and Electrochemical Performance

The true power of a functional molecule like this compound can be realized when it is incorporated into larger material systems. Synergistic approaches, where the properties of the picenedione unit are combined with those of other components, can lead to materials with tailored performance.

Redox-Active Polymers: Incorporating this compound as a pendant group or within the main chain of a polymer could lead to redox-active materials for energy storage applications, such as organic rechargeable batteries or redox flow batteries. mdpi.comresearchgate.net The polymer backbone could enhance stability and processability while the picenedione units provide the electrochemical activity.

Covalent Organic Frameworks (COFs): Integrating this compound into the structure of a COF could create porous materials with ordered redox-active sites. chinesechemsoc.org Such materials could be highly effective for applications in catalysis, sensing, or as electrode materials in supercapacitors, where the high surface area and ordered channels facilitate efficient charge and mass transport.

Supramolecular Assemblies: Designing this compound derivatives that can self-assemble through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) would allow for the bottom-up construction of complex nanostructures. rsc.orgsupramolecularevans.com The redox-switching of the picenedione unit could be used to control the assembly and disassembly of these structures, leading to stimuli-responsive materials.

Emerging Applications and Interdisciplinary Research Opportunities for Picenedione-Based Systems

The unique properties of this compound, particularly its redox-switchable nature, open up a range of potential applications and interdisciplinary research avenues.

Molecular Switches and Memory: The distinct properties of the oxidized (dione) and reduced (diol) forms—such as color, fluorescence, and conformation—make this compound a candidate for molecular switches. nih.gov This could be exploited in data storage devices where the two states represent "0" and "1".

Organic Electronics: Many polycyclic aromatic quinones exhibit n-type semiconducting behavior. sigmaaldrich.com Investigating the charge transport properties of this compound and its derivatives could lead to their use in organic electronic devices like OFETs and organic solar cells. guidechem.comwikipedia.org The ability to tune its electronic properties through derivatization is particularly valuable in this context.

Redox Flow Batteries: The search for stable, low-cost, and high-performance organic molecules for aqueous redox flow batteries is an active area of research. mdpi.comfrontiersin.org The reversible two-electron redox process of the quinone/hydroquinone couple makes this compound an interesting candidate for such applications. Interdisciplinary research combining synthetic chemistry, electrochemistry, and materials engineering would be crucial for developing this potential.

Sensing and Catalysis: The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack. This reactivity could be harnessed for the development of chemical sensors, where binding of an analyte to the picenedione core would trigger a change in its optical or electrochemical properties. nih.gov Furthermore, its redox activity suggests potential applications in catalysis.

The future of this compound is bright, with a clear path for research that spans from fundamental synthesis and theory to advanced material design and application. While current knowledge is limited, the foundational understanding of related polycyclic aromatic quinones provides a strong basis for future exploration. The continued investigation of this intriguing molecule promises to yield not only new scientific insights but also novel materials with the potential to impact a wide range of technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 13,14-Picenedione, and how can purity be validated?

- Methodology : Use multi-step organic synthesis (e.g., Friedel-Crafts acylation followed by oxidation) with purity validation via HPLC (>98% purity) and spectroscopic characterization (¹H/¹³C NMR, FTIR) .

- Data Contradiction Analysis : Discrepancies in reported yields may arise from solvent polarity or catalyst loading variations. Compare protocols from primary literature and perform control experiments to isolate critical variables .

Q. How does the electronic structure of this compound influence its reactivity in photochemical studies?

- Methodology : Employ computational tools (DFT calculations) to map HOMO/LUMO orbitals and correlate with experimental UV-Vis spectra. Validate predictions through controlled irradiation experiments under inert atmospheres .

- Key Challenge : Address solvent effects on excitation states by replicating studies in polar vs. non-polar media .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodology : Develop a GC-MS or LC-MS protocol with internal standards (e.g., deuterated analogs) to mitigate matrix interference. Calibration curves must span physiologically/environmentally relevant concentrations (1 nM–10 µM) .

- Validation : Cross-check results with alternative methods (e.g., fluorescence spectroscopy) to resolve instrument-specific biases .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., keto-enol tautomerization) affect the stability of this compound under varying pH and temperature?

- Methodology : Design kinetic studies using stopped-flow spectroscopy to monitor tautomerization rates. Apply Arrhenius/Eyring equations to model activation parameters. Compare with computational MD simulations for mechanistic insights .

- Data Interpretation : Resolve contradictions in literature-reported rate constants by standardizing buffer systems and temperature controls .

Q. What strategies improve the reproducibility of this compound’s catalytic performance in cross-coupling reactions?

- Methodology : Systematically vary ligand-metal ratios (e.g., Pd/Cu systems) and track turnover numbers (TON) via ICP-OES. Use Design of Experiments (DoE) to identify critical interactions between variables .

- Troubleshooting : Address batch-to-batch variability by characterizing catalyst morphology (TEM/XRD) and pre-treating substrates to remove inhibitors .

Q. Can machine learning models predict the spectroscopic signatures of this compound derivatives?

- Methodology : Train neural networks on datasets combining experimental (e.g., IR, Raman) and computational (DFT) data. Validate models using k-fold cross-validation and external test sets .

- Limitations : Mitigate overfitting by curating diverse structural analogs and applying feature-selection algorithms (e.g., LASSO regression) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Guidelines : Follow the OSEMN framework (Obtain, Scrub, Explore, Model, Interpret) for data transparency. Provide raw spectra, chromatograms, and crystallographic data in supplementary materials .

- Common Pitfalls : Avoid omitting minor procedural details (e.g., degassing times, stirring rates), which can drastically alter outcomes .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s bioactivity?

- Methodology : Apply meta-analysis techniques to harmonize disparate datasets. Use funnel plots to detect publication bias and mixed-effects models to account for inter-study variability .

- Ethical Considerations : Disclose conflicts of interest and ensure raw data is accessible for independent verification .

Tables for Key Methodological Comparisons

| Analytical Technique | Detection Limit | Matrix Compatibility | Error Sources |

|---|---|---|---|

| LC-MS | 0.1 nM | Biological fluids | Ion suppression |

| Fluorescence Spectroscopy | 1 nM | Aqueous solutions | Quenching by impurities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.